molecular formula C12H18ClNO B2367039 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride CAS No. 24700-21-8

2,2,6-Trimethyl-chroman-4-ylamine hydrochloride

Cat. No.: B2367039
CAS No.: 24700-21-8
M. Wt: 227.73
InChI Key: CBXHPVYUFZUKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6-Trimethyl-chroman-4-ylamine hydrochloride is an organic compound with the chemical formula C12H18ClNO. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. This compound is primarily used in biochemical research and has applications in various scientific fields .

Scientific Research Applications

2,2,6-Trimethyl-chroman-4-ylamine hydrochloride is widely used in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride typically involves the reaction of 2,2,6-Trimethyl-chroman-4-ylamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-chroman-4-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-chroman-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6-Trimethyl-chroman-4-ylamine hydrochloride is unique due to its amine group, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

2,2,6-trimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11;/h4-6,10H,7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXHPVYUFZUKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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